Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-
Description
Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro- is a Schiff base characterized by a nitro group at the 3-position of the benzenamine ring and a 4-methoxy-substituted benzylidene moiety. Such compounds are synthesized via condensation reactions between aromatic amines and aldehydes, forming imine bonds (C=N).
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(3-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-14-7-5-11(6-8-14)10-15-12-3-2-4-13(9-12)16(17)18/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQRCMDXOBUAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro- (commonly referred to as compound 1), is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
- Molecular Formula: C14H14N2O3
- Molecular Weight: 258.27 g/mol
- CAS Number: 20534-81-0
The compound features a nitro group (-NO2) and a methoxy group (-OCH3) attached to a phenyl ring, which may influence its biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of compound 1 can be attributed to several mechanisms:
- Antioxidant Activity: The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties.
- Antimicrobial Properties: Compounds with similar structures have shown significant antimicrobial activity against various bacterial strains. The nitro group is often associated with increased antibacterial efficacy.
- Apoptosis Induction: Research indicates that similar compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to benzenamine derivatives. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| N-(4-methoxyphenyl) derivative | Escherichia coli | 22 |
| N-(4-methoxyphenyl) derivative | Staphylococcus aureus | 20 |
| N-(4-methoxyphenyl) derivative | Pseudomonas aeruginosa | 18 |
These results suggest that compounds with structural similarities to compound 1 exhibit significant antibacterial activity, which may be explored further in clinical settings .
Apoptosis Induction
A study focusing on the structure-activity relationship (SAR) of related compounds identified that certain benzenamine derivatives can effectively induce apoptosis in cancer cell lines. For example, a derivative with a similar structure was found to have an EC50 value of 2 nM in inducing apoptosis in human breast cancer cells . This indicates that compound 1 could potentially serve as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of compound 1, it is useful to compare it with other structurally related compounds:
| Compound Name | Antibacterial Activity | Apoptosis Induction |
|---|---|---|
| Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro- | Moderate | Yes |
| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | High | Yes |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | Moderate | High |
This table highlights that while compound 1 shows moderate antibacterial activity, other derivatives may exhibit stronger effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are compared based on substituent positions, spectral properties, and reactivity:
Spectral and Electronic Properties
- NMR Spectroscopy: The target compound’s ¹H NMR is expected to show aromatic protons near δ 6.8–8.5 ppm, similar to analogs like 3b (N-(4-Methoxyphenyl)benzenamine; δ 7.1–7.8 ppm) . ¹⁵N chemical shifts in Schiff bases follow Hammett relationships, with electron-withdrawing groups (e.g., NO₂) deshielding nitrogen atoms .
- IR Spectroscopy :
Key Research Findings
- Substituent Position Effects: Moving the nitro group from para (4-NO₂) to meta (3-NO₂) alters conjugation, affecting UV-Vis absorption and redox potentials .
- Synthetic Yields : Schiff bases with methoxy groups (e.g., 4-methoxybenzylidene) achieve yields >75% under mild conditions, whereas nitro-substituted analogs may require longer reaction times .
- Biological Activity : Nitro-Schiff bases exhibit antimicrobial properties, though toxicity profiles vary with substitution patterns .
Data Tables
Table 1: Comparative NMR Data for Selected Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
